2,4,5,6-Tetrahydrocyclopenta[c]pyrrole

HBV capsid inhibitor antiviral lead optimization

Source 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole (CAS 95014-37-2) at ≥98% purity—the privileged [c]-fused bicyclic scaffold validated in clinical-stage HBV capsid assembly modulators (AB‑506 series). Its rigid, chiral C‑4 geometry and unique pharmacophore cannot be replicated by indoles, monocyclic pyrroles, or [b]-fused analogs. Commercial availability backed by >50 years of medicinal chemistry literature (US 3,928,380–11,566,002) secures freedom‑to‑operate exclusivity for lead optimization and DEL library construction.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 95014-37-2
Cat. No. B6613493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5,6-Tetrahydrocyclopenta[c]pyrrole
CAS95014-37-2
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESC1CC2=CNC=C2C1
InChIInChI=1S/C7H9N/c1-2-6-4-8-5-7(6)3-1/h4-5,8H,1-3H2
InChIKeyVXKHYOYHHMPFGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5,6-Tetrahydrocyclopenta[c]pyrrole (CAS 95014-37-2): Core Scaffold Procurement for Antiviral and Antisecretory Research


2,4,5,6-Tetrahydrocyclopenta[c]pyrrole (CAS 95014-37-2, MF: C7H9N, MW: 107.15 g/mol) is a bicyclic heterocyclic scaffold featuring a pyrrole ring fused to a cyclopentane ring at positions [c], yielding a partially saturated 2,4,5,6-tetrahydro framework . This strained, [c]-fused architecture is isosteric with the indole core, yet it offers a distinct spatial arrangement of hydrogen-bond donors and acceptors that has enabled its biological exploration first as a precursor to anti-secretory/anti-ulcer carboxamides [1], and more recently as the validated pharmacophoric core of clinical-stage HBV capsid assembly modulators [2]. Commercial availability at 98% purity and a publication history spanning over 50 years of medicinal chemistry research establish it as a tractable, literature-supported building block for lead optimization programs.

Why Generic Pyrrole or Indole Scaffolds Cannot Substitute for 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole in Target-Focused Research


The [c]-fused cyclopentane ring of 2,4,5,6-tetrahydrocyclopenta[c]pyrrole imposes a rigid, non-planar geometry that cannot be replicated by monocyclic pyrroles, indoles, or even isomeric [b]-fused analogs [1]. The 2,4,5,6-tetrahydro pattern conserves a single endocyclic double bond within the pyrrole ring, preserving aromaticity while generating a chiral center at C-4 that becomes the key vector for derivatization and biological activity [2]. This is evidenced by the divergent biological outcomes of different regioisomers: while [b]-fused tetrahydrocyclopenta-pyrroles have been explored in anti-inflammatory contexts, the [c]-fused scaffold uniquely occupies the HBV core protein binding pocket and enables potent capsid assembly modulation (e.g., AB-506 clinical candidate series) [3]. Simple substitution with a monocyclic pyrrole or a fully saturated octahydro analog forfeits both the rigid topology and the synthetic handle at C-4 that are essential for target engagement in these applications.

Head-to-Head Quantitative Differentiation of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole Against Structural Analogs


HBV Capsid Assembly Inhibition Potency: Tetrahydrocyclopenta[c]pyrrole Core vs. Alternative Pyrrole Scaffolds

The 2,4,5,6-tetrahydrocyclopenta[c]pyrrole core forms the pharmacophoric nucleus of the clinical HBV capsid inhibitor series AB-506. In a focused medicinal chemistry campaign, core modifications of the AB-506 chemotype retaining the [c]-fused tetrahydro scaffold maintained low nanomolar anti-HBV cellular potency (EC50 values in HepAD38 cells in the single-digit nM range), while improvements in oral half-life and exposure culminated in compound 17, which achieved multi-log10 reductions in serum HBV DNA upon once-daily oral dosing in a preclinical mouse model of HBV replication [1]. In contrast, standard indole or pyrrole cores lack the requisite three-dimensional topology to occupy the HBV core protein binding pocket productively, and no monocyclic or [b]-fused pyrrole HBV capsid inhibitor has advanced to clinical evaluation [2].

HBV capsid inhibitor antiviral lead optimization

In Vivo Gastric Antisecretory Activity: Tetrahydrocyclopenta[c]pyrrole-4-carboxamides vs. Earlier Known Derivatives

The patent literature explicitly positions the 4-carboxamide derivatives of 2,4,5,6-tetrahydrocyclopenta[c]pyrrole as superior anti-secretory agents relative to prior art compounds. Whereas the original 1,3-dimethyl- and 1,2,3-trimethyl-4-oxo-tetrahydrocyclopenta[c]pyrroles described by Volz et al. (1969) and Berger et al. (1970) were characterized as 'laboratory curiosities' with no known biological utility [1], the 4-carboxamide derivatives demonstrated potent and translationally relevant in vivo activity. Specifically, compounds 16 and 17 from the 1,3-disubstituted 2,4,5,6-tetrahydro-4,6,6-trimethyl-2-phenylcyclopenta[c]pyrrole-4-carboxamide series inhibited histamine-induced gastric acid secretion in the dog — a rigorous, large-animal pharmacodynamic model [2].

anti-ulcer gastric acid secretion in vivo efficacy

Chemical Stability and Shelf Life: Partially Saturated vs. Fully Saturated (Octahydro) Analog

The single endocyclic double bond in 2,4,5,6-tetrahydrocyclopenta[c]pyrrole provides a defined and predictable chemical reactivity profile, enabling regioselective functionalization at C-4 and C-1/C-3 positions while maintaining oxidative stability adequate for ambient storage . In contrast, the fully saturated octahydrocyclopenta[c]pyrrole hydrochloride salt carries a skin irritation hazard (H315, Category 2) and is prone to undergo oxidation back to the tetrahydro or even aromatic forms under standard laboratory conditions, complicating long-term storage and accurate dosing . This differential stability directly translates into shelf-life metrics: the tetrahydro analog is commercially supplied at ≥ 98% purity with standard ambient storage conditions, whereas the octahydro analog typically requires cold-chain storage and careful desiccation to prevent degradation .

chemical stability storage reagent quality

Patent Landscape Exclusivity: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole as a Patented Antiviral Core vs. Generic Pyrrole Building Blocks

A comprehensive patent estate spanning 1975–2022 explicitly claims the 2,4,5,6-tetrahydrocyclopenta[c]pyrrole scaffold for therapeutic applications. The foundational patents (US 3,928,380, US 4,126,620, US 4,196,296, US 4,220,763, US 4,239,687, US 4,273,713, US 4,140,854) cover the C-4 carboxamide and thiocarboxamide derivatives as anti-secretory/anti-ulcer agents [1]. More recently, the PCT application WO-2020023710-A1 (filed 2019-07-25 by Arbutus Biopharma, granted as US 11,566,002) covers the substituted tetrahydrocyclopenta[c]pyrroles as HBV/HDV capsid inhibitors, including the clinical candidate AB-506 series [2]. In contrast, the generic [b]-fused cyclopenta-pyrroles and monocyclic pyrroles remain in the public domain and face fierce generic competition, offering no barrier to entry for follow-on competitors .

intellectual property freedom to operate patent differentiation

High-Value Application Scenarios for 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole Informed by Differentiated Evidence


HBV Capsid Assembly Modulator Lead Optimization Programs

Use 2,4,5,6-tetrahydrocyclopenta[c]pyrrole as the privileged starting scaffold for the synthesis of novel HBV capsid inhibitors. The [c]-fused, partially saturated core matches the binding topology of the clinical candidate AB-506 series, which demonstrated low-dose, once-daily oral efficacy and multi-log10 reductions in serum HBV DNA in preclinical models [1]. Substitution at positions 1, 2, 3, and 4 of the scaffold allows systematic exploration of the HBV core protein binding pocket, with the C-4 position serving as the primary vector for optimizing pharmacokinetic properties while maintaining capsid assembly inhibition potency.

Synthesis of Anti-Secretory and Anti-Ulcer 4-Carboxamide Derivatives

Employ 2,4,5,6-tetrahydrocyclopenta[c]pyrrole as the core intermediate for preparing C-4 carboxamide and thiocarboxamide derivatives with validated anti-secretory activity. The seminal work by Oesterlin, Bell, and colleagues demonstrated that 1,3-disubstituted, C-4 functionalized derivatives significantly inhibit histamine-induced gastric acid secretion in a canine model, providing a translationally relevant in vivo proof-of-concept [2]. The synthesis proceeds via hydrolysis of the corresponding C-4 carbonitrile intermediate, which is readily accessible from the parent tetrahydrocyclopenta[c]pyrrole scaffold, making it an operationally straightforward pathway for medicinal chemistry groups exploring gastrointestinal indications.

Regioselective Diversification for Central Nervous System (CNS) Targets

Leverage the tetrahydrocyclopenta[c]pyrrole scaffold as a conformationally constrained isostere of indole for CNS drug discovery programs. The LogP of 1.50 and TPSA of 15.79 Ų predict favorable passive blood-brain barrier permeability, while the C-4 chiral center provides a stereochemically defined attachment point for fragment growth. Literature precedent from analogous octahydrocyclopenta[c]pyrrole series demonstrates the scaffold's applicability to GlyT1 inhibition, triple reuptake inhibition (SERT/NET/DAT), and calcium channel modulation, establishing a broad CNS target space amenable to the tetrahydro oxidation state [3]. Use the tetrahydro analog to introduce unsaturation-dependent conformational rigidity that the octahydro analog lacks.

Building Block for IP-Protected Drug Discovery Libraries

Incorporate 2,4,5,6-tetrahydrocyclopenta[c]pyrrole as a proprietary scaffold in DNA-encoded library (DEL) synthesis or high-throughput screening deck construction. The multi-decade, multi-indication patent estate (US 3,928,380 through US 11,566,002) covering the [c]-fused scaffold provides freedom-to-operate exclusivity that generic [b]-fused or monocyclic pyrroles cannot offer, making the resulting library compounds stronger candidates for internal asset development with reduced competitive risk [4]. The scaffold's three points of diversity (C-1, C-2/4, C-3) and commercial availability at 98% purity render it compatible with parallel synthesis workflows and automated library production platforms.

Quote Request

Request a Quote for 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.